Finerenona

Descripción general

Descripción

Finerenone, comercializado bajo la marca Kerendia, es un antagonista no esteroideo del receptor de mineralocorticoides. Se utiliza principalmente para reducir el riesgo de disminución de la función renal, insuficiencia renal, muerte cardiovascular, ataques cardíacos no fatales y hospitalización por insuficiencia cardíaca en adultos con enfermedad renal crónica asociada a la diabetes tipo 2 . Finerenone se administra por vía oral y ha sido aprobado para uso médico en los Estados Unidos desde julio de 2021 y en la Unión Europea desde febrero de 2022 .

Aplicaciones Científicas De Investigación

Finerenone tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, biología, medicina e industria. En medicina, se utiliza para tratar la enfermedad renal crónica y la insuficiencia cardíaca asociada a la diabetes tipo 2 . En biología, se estudia por sus efectos antifibróticos y antiinflamatorios . En química, se utiliza como compuesto modelo para estudiar los antagonistas del receptor de mineralocorticoides . Industrialmente, se utiliza en la producción de formulaciones farmacéuticas y como patrón de referencia en métodos analíticos .

Mecanismo De Acción

Finerenone ejerce sus efectos bloqueando los receptores de mineralocorticoides, que participan en la regulación de la presión arterial y el equilibrio de líquidos . Tiene un mecanismo de acción único en comparación con otros antagonistas del receptor de mineralocorticoides debido a su estructura voluminosa, que le permite inhibir completamente la unión del coactivador del receptor de mineralocorticoides en presencia de aldosterona . Esta inhibición conduce a la vasodilatación, mejora el flujo sanguíneo renal y atenúa la hiperfiltración glomerular, contribuyendo a la preservación de la función renal .

Análisis Bioquímico

Biochemical Properties

Finerenone interacts with the mineralocorticoid receptor (MR), a member of the nuclear hormone receptor family . It exhibits high MR selectivity and binding affinity . The inhibition of MR activity in cardiovascular cells and cells of the immune system mediates potent anti-hypertrophic, anti-fibrotic, and anti-inflammatory actions .

Cellular Effects

Finerenone influences cell function by inhibiting MR activity in various cell types, including renal epithelial cells, cardiovascular cells, and immune cells . This results in a reduction of sodium and water reabsorption, and improvement of cardiac function .

Molecular Mechanism

Finerenone exerts its effects at the molecular level by blocking the MR. This blockade results in anti-hypertrophic, anti-fibrotic, and anti-inflammatory actions, thereby improving cardiac function .

Temporal Effects in Laboratory Settings

The pharmacokinetics of finerenone are linear, and its half-life is 2 to 3 hours in the dose range of up to 20 mg . Over time, finerenone is extensively biotransformed to pharmacologically inactive metabolites .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, finerenone has shown significant cardiorenal protective actions in clinical trials .

Metabolic Pathways

Finerenone is extensively biotransformed to pharmacologically inactive metabolites. This biotransformation involves Cytochrome P450 (CYP) 3A4 (90%) and CYP2C8 (10%) .

Transport and Distribution

Finerenone and its metabolites are excreted via both renal (80%) and biliary (20%) routes . This suggests that it is distributed within cells and tissues through these pathways.

Subcellular Localization

Given its mechanism of action, it likely interacts with the MR in the cytoplasm of cells, and upon binding, the receptor-ligand complex translocates to the nucleus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Finerenone se sintetiza a través de una serie de reacciones que comienzan con benzaldehído y cloruro de piridilo. Una de las rutas sintéticas implica la condensación de benzaldehído con acetoacetamida en condiciones de Knoevenagel para producir enonas . Otro método implica la reacción de malonato de dietilo con 4-ciano-2-metoxibenzaldehído y 4-amino-5-metil-2-hidroxipiridina en ácido acético a 80°C durante 8 horas .

Métodos de Producción Industrial: La producción industrial de finerenone implica cromatografía líquida de alta resolución (HPLC) para la estimación y validación del compuesto en formas de dosificación de tabletas farmacéuticas. El proceso incluye el uso de una columna analítica Hemochrom C18 y una fase móvil de 0,1% de ácido trifluoroacético y acetonitrilo .

Análisis De Reacciones Químicas

Tipos de Reacciones: Finerenone experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Es conocido por su estabilidad y resistencia a la degradación bajo diferentes condiciones .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y reacciones de finerenone incluyen ácido acético, malonato de dietilo, 4-ciano-2-metoxibenzaldehído y 4-amino-5-metil-2-hidroxipiridina . Las reacciones se llevan a cabo típicamente a temperaturas elevadas y se monitorean mediante cromatografía en capa fina (TLC) y HPLC .

Principales Productos Formados: Los principales productos formados a partir de las reacciones de finerenone incluyen varios intermediarios y el propio compuesto final, que se caracteriza por su alta pureza y estabilidad .

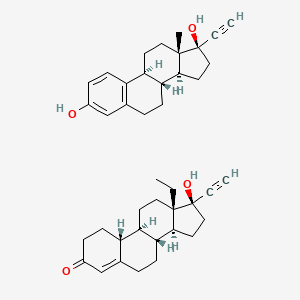

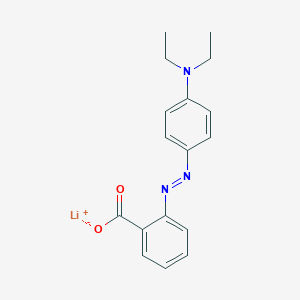

Comparación Con Compuestos Similares

Finerenone se compara con otros antagonistas del receptor de mineralocorticoides como la espironolactona y la eplerenona . A diferencia de la espironolactona, que no es selectiva y tiene actividad antiandrogénica, finerenone es un antagonista no esteroideo selectivo del receptor de mineralocorticoides . La eplerenona también es selectiva, pero tiene una afinidad de unión y un perfil farmacocinético diferentes en comparación con finerenone . La estructura única de finerenone le permite tener menos efectos secundarios y un perfil de seguridad más favorable .

Compuestos Similares:

- Espironolactona

- Eplerenona

- Apararenone

- Esaxerenone

Finerenone destaca por su alta selectividad, potencia y menor riesgo de efectos adversos como hiperkalemia y ginecomastia .

Propiedades

IUPAC Name |

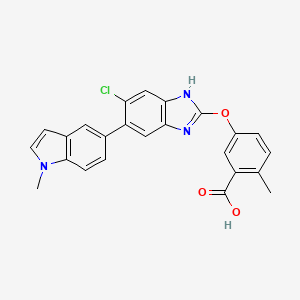

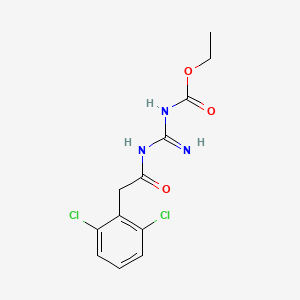

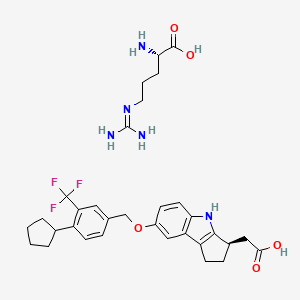

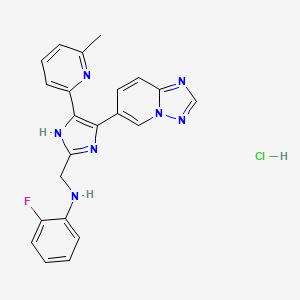

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHLEZXCOBLCY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146928 | |

| Record name | Finerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist with no significant affinity or activity at androgen, progesterone, estrogen, and glucocorticoid receptors. Animal studies have shown that finerenone binding to the MR reduces inflammation and fibrosis, and phase 2 clinical trials showed a reduction in albuminuria. Aldosterone is a mineralocorticoid hormone involved in the regulation of blood pressure, sodium reabsorption, and potassium excretion. In 1943, agonism of the MR along with increased salt was shown to be associated with malignant hypertension, which could progress to inflammation and fibrosis of organs. Binding of aldosterone, an MR agonist, to the MR causes a conformational change, which dissociates the receptor from inactivating chaperone proteins. The active MR translocates to the nucleus along with a complex of other coactivators to induce transcription of a number of genes. Finerenone's binding to the MR prevents binding of MR coactivators, which in turn prevents pro-inflammatory and pro-fibrotic gene transcription. Clinical trial data shows that blocking the mineralocorticoid receptor reduces mortality and morbidity in patients with chronic severe congestive heart failure with an ejection fraction ≤35%. Patients taking finerenone developed new onset atrial fibrillation or flutter (AFF) with a hazard ratio of 0.71. Finerenone lowered the risk of first onset of kidney failure, a sustained eGFR decrease of ≥40%, or death from a renal cause to a hazard ratio of 0.82. Cardiovascular outcomes including cardiovascular death, nonfatal heart attacks, nonfatal strokes, and hospitalization for heart failure in patients taking finerenone had a hazard ratio of 0.86 in patients with a history of AFF and 0.85 in patients without a history of AFF. | |

| Record name | Finerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1050477-31-0 | |

| Record name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finerenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Finerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FINERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

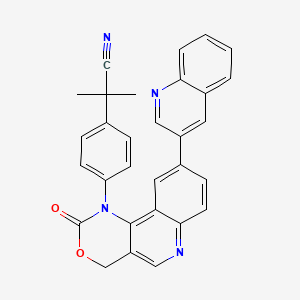

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)